2-Amino-6-mercaptopyridine-3,5-dicarbonitrile
Description
Properties
IUPAC Name |
2-amino-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4S/c8-2-4-1-5(3-9)7(12)11-6(4)10/h1H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLHMHYTLZBBKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=S)NC(=C1C#N)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350567 | |
| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111971-56-3 | |
| Record name | 2-amino-6-mercaptopyridine-3,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Catalytic Systems and Reaction Conditions
Catalysts play a critical role in accelerating the pseudo-4CR. Early methods employed triethylamine in ethanol, yielding AMPC derivatives in 17–49%. Recent innovations have introduced greener and more efficient catalysts:
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Amino acid catalysts : L-Arginine (20 mol%) in water under reflux conditions achieves yields of 81–96% within 30–90 minutes.
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Ionic liquids : 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) enables room-temperature synthesis in ethanol, yielding 85–93%.
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Nano-catalysts : Magnetic FeO nanoparticles functionalized with sulfonic acid groups provide recyclable catalysts, achieving 88–94% yields in 40–60 minutes.
Solvent selection also impacts efficiency. Water and ethanol are preferred for their environmental and safety profiles, while dimethylformamide (DMF) is used for challenging substrates requiring higher polarity.
Table 1: Representative Pseudo-4CR Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Substrate Scope |
|---|---|---|---|---|---|
| L-Arginine (20 mol%) | HO | 100 (reflux) | 30–90 | 81–96 | Aryl, alkyl thiols |
| [Bmim]OH (15 mol%) | EtOH | 25 | 120 | 85–93 | Electron-rich/deficient aldehydes |
| FeO-SOH | EtOH | 80 | 40–60 | 88–94 | Heteroaromatic aldehydes |
Three-Component Reaction (3CR)
The 3CR route condenses malononitrile, 2-arylidenemalononitrile, and a thiol in a single step. This method avoids the use of aldehydes, instead relying on pre-formed arylidenemalononitrile intermediates. The reaction typically proceeds via nucleophilic attack by the thiol on the α,β-unsaturated nitrile, followed by cyclization and aromatization.
Advancements in Catalyst Design
Early 3CR methods suffered from low yields (17–49%) and prolonged reaction times (24–48 hours). Modern catalytic systems address these limitations:
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Organocatalysts : Diethylamine (20 mol%) coupled with Dess–Martin periodinane (DMP) oxidant in ethanol/DMF mixtures achieves 90–96% yields in 90–150 minutes.
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Metal-free conditions : Piperazine (10 mol%) in water under microwave irradiation reduces reaction times to 10–15 minutes with 82–89% yields.
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Heterogeneous catalysts : Silica-supported sodium bicarbonate (NaHCO/SiO) enables solvent-free synthesis at 80°C, yielding 78–85%.
Substrate Compatibility and Limitations
The 3CR tolerates a wide range of thiols, including aromatic (e.g., thiophenol) and aliphatic (e.g., cyclohexanethiol) variants. However, sterically hindered aldehydes (e.g., 2,6-dichlorobenzaldehyde) often require harsher conditions, leading to diminished yields.
Green Chemistry Approaches
Recent efforts prioritize sustainability through solvent-free reactions, aqueous media, and recyclable catalysts:
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Mechanochemical synthesis : Ball milling malononitrile, aldehydes, and thiols with KCO as a base achieves 75–88% yields without solvents.
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Biocatalysis : Lipase enzymes (e.g., Candida antarctica lipase B) catalyze the pseudo-4CR in phosphate buffer (pH 7.0), yielding 70–82%.
Comparative Analysis of Methods
| Parameter | Pseudo-4CR | 3CR |
|---|---|---|
| Starting Materials | Malononitrile, aldehyde, thiol | Malononitrile, arylidenemalononitrile, thiol |
| Catalyst Cost | Low (e.g., amino acids) | Moderate (e.g., DMP) |
| Typical Yield | 81–96% | 75–96% |
| Reaction Time | 30–90 min | 10–150 min |
| Environmental Impact | High (uses water/ethanol) | Moderate (DMF in some cases) |
Chemical Reactions Analysis
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The cyano groups can be reduced to primary amines under specific conditions.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
The derivatives of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile exhibit a wide range of biological activities, making them valuable in drug development. Notable therapeutic applications include:
- Cardiovascular Diseases : Certain derivatives act as non-nucleoside agonists targeting adenosine receptors (ARs), specifically A1, A2A, and A2B subtypes. For instance, capadenoson has shown promise in clinical trials as a selective partial agonist for the A1 receptor, demonstrating efficacy in reducing tachycardia .
- Antimicrobial Activity : New pentasubstituted pyridine derivatives have been reported to possess antimicrobial properties against several bacterial strains, including Escherichia coli and Salmonella typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
Case Studies
- Capadenoson : This compound has completed Phase II clinical trials for atrial fibrillation and stable angina. It was shown to significantly decrease electrically induced tachycardia in animal models .
- Antimicrobial Evaluation : A series of new derivatives were tested against various pathogens. One specific compound exhibited an MIC of 62.5 µg/mL against E. coli, showcasing its potential as an effective antimicrobial agent .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Target/Pathogen | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Capadenoson | Cardiovascular Agent | A1 Receptor | EC50 = 0.1 nM | Phase II clinical trials completed |
| Pentasubstituted Pyridine | Antimicrobial | E. coli | 62.5 | Comparable to ampicillin |
| Pentasubstituted Pyridine | Antimicrobial | Salmonella typhi | 100 | Effective against multiple pathogens |
Mechanism of Action
The mechanism of action of 2-amino-6-mercaptopyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. The amino and mercapto groups allow it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at Position 6
The pyridine core’s sixth position (C6) is critical for modulating biological and physicochemical properties. Key analogs include:
Trends :
- Thioether-linked groups (e.g., imidazole in LUF5833) enhance receptor binding via hydrogen bonding and π-π interactions .
- Alkylamino groups (e.g., –NMe₂) introduce steric hindrance, affecting molecular planarity and crystal packing .
- Arylthio substituents (e.g., –SPh) improve thermal stability (melting points >200°C) and enzyme inhibition potency .
Insights :
- Green chemistry challenges : Use of phosphonium-based ionic liquids (PPHC–nSiO₂) conflicts with sustainable synthesis principles .
- Catalyst efficiency : IRMOF-3/GO/CuFe₂O₄ enables recyclability (>7 runs) and high yields under mild conditions .
Enzyme Inhibition
- AChE Inhibition: 2-Amino-6-chloro-4-phenylpyridine-3,5-dicarbonitrile derivatives (e.g., compound 3) show high selectivity for human AChE (IC₅₀ < 1 µM), attributed to small N-substituents like pyrrolidino .
- Neuroprotection : Derivatives with electron-deficient aromatic groups (e.g., 4-(2-chlorophenyl)) exhibit dual activity against oxidative stress and cholinergic dysfunction .
Receptor Modulation
- Adenosine Receptors: LUF5833 and fluorophenyl analogs (e.g., compound 8) demonstrate nanomolar affinity (IC₅₀: 12–27 nM) for A₁/A₂B subtypes, with partial agonist effects .
Theoretical Insights
DFT studies (B3LYP/6-31+G*) reveal:
- Reactivity descriptors: Electron-withdrawing cyano groups lower LUMO energy (–1.8 eV), enhancing electrophilicity (ω = 4.2 eV) .
- Steric effects : Bulky aryl groups (e.g., naphthyl) reduce reaction yields (e.g., 5i: <50%) due to hindered nucleophilic attack .
Biological Activity
2-Amino-6-mercaptopyridine-3,5-dicarbonitrile (abbreviated as AMPC) is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. The presence of both amino and mercapto functional groups in its structure enhances its reactivity and interaction with various biological targets, making it a candidate for drug development.
AMPC can be synthesized through several methods, primarily involving multicomponent reactions. Two notable approaches include:
- Cyclocondensation : This method involves the reaction of malononitrile with aromatic aldehydes and thiols.
- Three-component reactions (3CR) : This technique combines malononitrile with 2-arylidenemalononitrile and thiols, yielding various derivatives with modified biological activities.
The synthesis processes have been optimized to improve yields and reduce reaction times, often incorporating green chemistry principles to enhance sustainability .
The biological activity of AMPC is attributed to its ability to interact with enzymes and receptors through its amino and mercapto groups. These interactions can modulate enzyme activity and receptor binding, which is critical for its therapeutic effects. The compound exhibits potential mechanisms such as:
- Inhibition of Enzyme Activity : AMPC can act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Modulation : It may interact with specific receptors, influencing cellular signaling pathways involved in disease processes.
Antimicrobial Properties
Research indicates that derivatives of AMPC exhibit significant antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria and fungi. The mechanism often involves disrupting microbial cell wall synthesis or interfering with metabolic processes.
Anticancer Activity
AMPC derivatives have been investigated for their anticancer properties. Notable findings include:
- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that AMPC exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and lung (A-549) cancer cells. The most active compounds induced apoptosis through pathways involving caspase activation and modulation of pro-apoptotic and anti-apoptotic proteins .
Case Study: Cytotoxic Effects
A recent study evaluated the cytotoxicity of AMPC derivatives against MCF-7 cells, revealing a maximum activity percentage of 97% at an EC50 value of 6 μM for one derivative, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cardiovascular Effects
Certain AMPC derivatives have shown promise as non-nucleoside agonists for treating cardiovascular diseases by selectively targeting adenosine receptors (ARs). This selectivity enhances their potential as therapeutic agents with fewer side effects compared to traditional drugs .
Data Summary
| Activity | Cell Line/Target | Max Activity (%) | EC50 (μM) |
|---|---|---|---|
| Antimicrobial | Various pathogens | Significant inhibition | Varies |
| Anticancer | MCF-7 | 97 | 6 |
| PC-3 | Induced apoptosis | Varies | |
| Cardiovascular Agonist | A1, A2A, A2B ARs | High selectivity | Low nanomolar |
Q & A
Basic Questions
Q. What are the standard synthetic protocols for 2-amino-6-mercaptopyridine-3,5-dicarbonitrile derivatives?
- Methodological Answer : Derivatives are synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting sulfanyl precursors (e.g., 6-phenylsulfanyl derivatives) with sodium sulfite in anhydrous DMF at 80°C under nitrogen, followed by acid precipitation and crystallization . For example, derivatives like 2-amino-4-[4-(cyclobutylmethoxy)phenyl]-6-mercaptopyridine-3,5-dicarbonitrile are obtained in yields >80% using this protocol .
Q. How are structural and purity characteristics validated for these compounds?
- Methodological Answer : Characterization includes:
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., δ 12.95 ppm for SH in DMSO-d6) .
- IR spectroscopy : Identifies functional groups (e.g., CN stretches at ~2214 cm⁻¹) .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S values .
Q. What initial biological screening approaches are used for these derivatives?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., primary patient-derived cells) or bacterial strains (e.g., S. aureus) are common. For example, compound 5o showed potent cytotoxicity in cancer cells, validated via dose-response curves and combination studies with kinase inhibitors .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance yield or introduce diverse substituents?
- Methodological Answer :
- Catalyst selection : Natural product catalysts or diethylamine/Dess–Martin periodinane systems improve reaction efficiency at ambient temperatures .
- Substituent variation : Modifying aryl/alkyl groups in the 4-position (e.g., cyclopropylmethoxy, isobutoxy) via halomethyl precursors in DMF with NaHCO₃ enhances structural diversity .
- Purification : Column chromatography (silica gel 60) or recrystallization (ethanol/ethyl acetate) resolves complex mixtures .
Q. What computational strategies predict receptor binding and SAR for A2B adenosine receptor targeting?
- Methodological Answer :
- Homology modeling : MOE software constructs hA2BAR models using hA2AAR X-ray templates (PDB: 2YDO/3QAK). Key interactions include H-bonding with Glu174/Asn254 and π-stacking with Phe173 .
- DFT calculations : Reactivity descriptors (e.g., HOMO-LUMO gaps, electrophilicity index) correlate with biological activity. For example, electron-withdrawing groups (CN) enhance binding to His280 in TM domains .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer :
- Structural benchmarking : Compare substituent effects (e.g., 6-sulfanyl vs. imidazolyl groups) on receptor affinity .
- Assay standardization : Use consistent IC50/Ki determination methods (Cheng-Prusoff equation) and cell lines .
- Meta-analysis : Cross-reference findings with in silico ADME predictions (e.g., CID_5732’s blood-brain barrier penetration) to explain discrepancies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
